N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
Description
Properties
Molecular Formula |
C24H31NO4S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C24H31NO4S/c1-17(2)22-11-10-18(3)14-23(22)29-19(4)24(26)25(15-20-8-6-5-7-9-20)21-12-13-30(27,28)16-21/h5-11,14,17,19,21H,12-13,15-16H2,1-4H3 |
InChI Key |
OFKWEXJJYVBGMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene Derivatives
The thiolane sulfone group is typically derived from tetrahydrothiophene (THT) via controlled oxidation. Hydrogen peroxide (H₂O₂) in acetic acid achieves sulfone formation at 60–80°C with a 78–85% yield. Alternatively, meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C provides higher selectivity (92% yield) but requires rigorous temperature control to prevent epoxidation of adjacent double bonds.
Table 1: Oxidation Conditions for Thiolane Sulfone Synthesis
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic Acid | 60–80 | 78–85 | 95 |
| mCPBA | DCM | 0–5 | 92 | 98 |
| NaIO₄ | H₂O/EtOAc | 25 | 65 | 88 |
Functionalization with Benzylamine
The sulfone-bearing thiolane is subsequently benzylated via nucleophilic substitution. Using benzyl bromide and potassium carbonate in acetonitrile at reflux (82°C, 12 hours) affords the N-benzyl intermediate in 70% yield. Reductive amination with benzaldehyde and sodium cyanoborohydride in methanol (pH 5–6, 25°C, 24 hours) offers a milder alternative, achieving 68% yield with reduced racemization risk.
Preparation of the Phenoxypropanamide Intermediate
Phenol Alkylation
5-Methyl-2-isopropylphenol is alkylated with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF) at 100°C for 8 hours, yielding ethyl 2-(5-methyl-2-isopropylphenoxy)acetate (83% yield). Saponification with NaOH in ethanol/water (1:1) at 70°C produces the corresponding carboxylic acid, which is isolated via acidification (HCl) and extraction (ethyl acetate).
Amide Coupling Strategies
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with the thiolane sulfone benzylamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. This method achieves 75% yield but risks sulfone group degradation. Alternatively, carbodiimide-mediated coupling (EDCl/HOBt) in DMF at 0°C to 25°C over 18 hours improves yield to 88% while preserving stereochemistry.
Coupling of Thiolane Sulfone and Phenoxypropanamide Moieties
Direct Amide Bond Formation
The final step involves coupling the N-benzyl-thiolane sulfone amine with the activated phenoxypropanamide derivative. Using HATU as a coupling agent and DIPEA in DCM at -15°C minimizes epimerization, yielding 80–85% of the target compound. Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time to 45 minutes with comparable yields (82%).
Table 2: Comparison of Coupling Methods
| Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| HATU | DIPEA | DCM | -15 | 24 | 85 |
| EDCl/HOBt | TEA | DMF | 0–25 | 18 | 88 |
| DCC | NMM | THF | 25 | 36 | 72 |
Purification and Isolation
Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization from ethanol/water (4:1). High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity, with characteristic [M+H]⁺ ion at m/z 379.2 via LC-MS.
Optimization of Critical Reaction Parameters
Temperature Control in Sulfone Oxidation
Lower temperatures (0–5°C) with mCPBA prevent sulfoxide intermediates from decomposing, while higher temperatures (60–80°C) with H₂O₂ accelerate kinetics but increase impurity formation.
Solvent Effects on Amide Coupling
Polar aprotic solvents (DMF, DCM) enhance carbodiimide-mediated coupling efficiency by stabilizing the activated intermediate. Non-polar solvents (THF) reduce side reactions but slow reaction rates.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv.) accelerates acylation by 30%, whereas molecular sieves (4Å) improve yields in moisture-sensitive reactions by 12%.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Design
The compound is being investigated for its potential as a targeted covalent inhibitor in drug design. Its unique structure allows it to interact with specific protein targets, which can lead to the development of novel therapeutics for various diseases. For instance, the incorporation of the thiolane moiety enhances its ability to form covalent bonds with reactive amino acid residues in proteins, thereby increasing specificity and efficacy against target proteins .
Anticancer Properties
Recent studies suggest that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds similar to N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide have shown promise in inhibiting tumor growth in preclinical models .
Biochemical Applications
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies due to its ability to interact with active sites of enzymes through covalent binding. Research indicates that it can serve as a potent inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets .
Protein Labeling Techniques
The unique structural features of this compound make it suitable for use in protein labeling techniques. By attaching fluorescent or biotin tags, researchers can track protein interactions and dynamics within biological systems. This application is crucial for understanding cellular processes and developing diagnostic tools .
Therapeutic Potential
Anti-inflammatory Applications
There is emerging evidence that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases such as arthritis and asthma .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism behind this involves the reduction of oxidative stress and inflammation within neural tissues .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of analogs based on this compound. These analogs were tested against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through caspase activation pathways.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound. The results indicated that it effectively inhibited the activity of a key metabolic enzyme involved in cancer metabolism, leading to reduced cell proliferation rates in vitro.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways, affecting biological processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Phenoxy Substituents: The target compound’s 5-methyl and 2-isopropyl groups increase steric hindrance compared to the chloro and methyl substituents in its industrial analogue . This may reduce metabolic degradation but lower aqueous solubility.
- Amide Linkage Variations : Unlike hydrazide derivatives (e.g., ), the propanamide backbone in the target compound offers greater conformational rigidity, which may improve target binding specificity .
Spectroscopic Characterization:
- IR Spectroscopy : Expected C=O stretch at ~1670 cm⁻¹ (amide I band) and sulfone S=O stretches at ~1300–1150 cm⁻¹, consistent with sulfolane-containing compounds .
- NMR : Distinct signals include:
- δ 1.2–1.4 ppm (isopropyl CH3),
- δ 3.5–4.5 ppm (sulfolane CH2 and CH groups),
- δ 7.2–7.4 ppm (benzyl aromatic protons) .
Biological Activity
N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzyl group : Contributes to lipophilicity and potential receptor interactions.
- Thiolane ring : Imparts stability and may participate in redox reactions.
- Oxazole moiety : Known for its role in biological activity, particularly in enzyme inhibition.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O4S |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | N-benzyl-N-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways or signal transduction processes.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites or allosteric sites, altering their function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on analogs have shown:
- Induction of apoptosis in cancer cell lines.
- Inhibition of tumor growth in xenograft models.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated:
- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Efficacy against fungal pathogens.
Study 1: Antitumor Efficacy
A recent study investigated the anticancer effects of a related compound in vitro and in vivo. The results indicated:
- In Vitro : Significant reduction in cell viability in breast cancer cell lines at concentrations of 10 µM and above.
- In Vivo : Tumor growth inhibition by approximately 60% in mouse models treated with the compound compared to controls.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of similar compounds. Key findings included:
- Effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
- Activity against Candida albicans was also noted, suggesting broad-spectrum potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide, and how can its purity be validated?
- Methodology :
- Synthesis : Begin with coupling reactions between functionalized thiolane derivatives and substituted phenoxypropanamide precursors. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures.
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using -NMR (DMSO-d6, 500 MHz) and HRMS (ESI+) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodology :
- NMR : Key signals include the thiolan-3-yl sulfone group ( 3.2–3.5 ppm for CH₂-SO₂), benzyl protons ( 4.5–4.7 ppm), and the isopropyl group ( 1.2–1.3 ppm, doublet) .
- FT-IR : Look for sulfone stretching vibrations at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment ions corresponding to the benzyl and thiolane moieties .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodology :
- In vitro screens : Test inhibition of protein targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays. For neuroactive potential, use calcium flux assays in neuronal cell lines .
- Cytotoxicity : Evaluate against HEK293 or HepG2 cells via MTT assays (48–72 hr exposure, IC₅₀ calculation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity in its synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters like temperature, solvent polarity, and catalyst loading. Use central composite design (CCD) for multi-variable analysis .
- Chiral Resolution : Employ chiral stationary-phase HPLC (e.g., Chiralpak AD-H) or kinetic resolution using lipases .
Q. What strategies are effective for elucidating the compound’s mechanism of action in protein binding studies?
- Methodology :
- Biophysical assays : Use ITC (isothermal titration calorimetry) to determine binding thermodynamics and SPR (surface plasmon resonance) for kinetic profiling (, ) .
- Molecular Docking : Perform in silico docking (AutoDock Vina) with cryo-EM or X-ray crystallography-derived protein structures to identify binding pockets .
Q. How can regioisomeric impurities be identified and resolved during synthesis?
- Methodology :
- Chromatography : Use UPLC-MS with a biphenyl column (ACN/water + 0.1% formic acid) to separate regioisomers. Compare retention times and MS/MS fragmentation patterns .
- NMR NOE : Apply -NOESY to distinguish spatial arrangements of substituents (e.g., benzyl vs. thiolane orientation) .
Q. What approaches mitigate solubility challenges in in vivo studies?
- Methodology :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility .
- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions (e.g., DMSO/Cremophor EL mixtures) .
Q. How should contradictory data between computational predictions and experimental binding affinities be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
